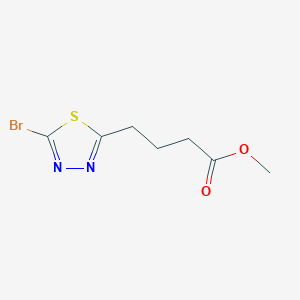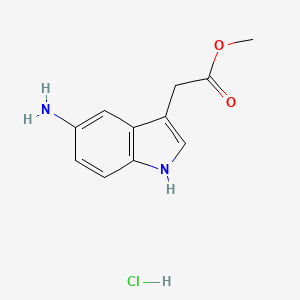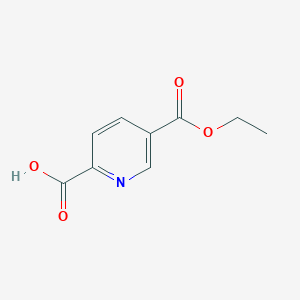
5-Ethoxycarbonylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxycarbonylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid typically involves the esterification of pyridine-2,5-dicarboxylic acid. One common method is the reaction of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethoxycarbonylpyridine-2-carboxylic acid can undergo oxidation reactions to form corresponding pyridine derivatives with higher oxidation states.
Reduction: The compound can be reduced to form this compound derivatives with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,5-dicarboxylic acid, while reduction can produce this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethoxycarbonylpyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in drug development. It is used as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethoxycarbonylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylic acid groups play a crucial role in its reactivity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s behavior in chemical and biological systems. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further contributing to its activity.
Comparación Con Compuestos Similares
Pyridine-2,5-dicarboxylic acid: This compound is structurally similar but lacks the ethoxycarbonyl group.
5-Methoxycarbonylpyridine-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
5-Aminocarbonylpyridine-2-carboxylic acid: Contains an aminocarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: 5-Ethoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical reactions. The compound’s versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
IUPAC Name |
5-ethoxycarbonylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-7(8(11)12)10-5-6/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDQXUATKYCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)
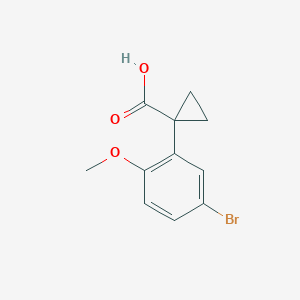
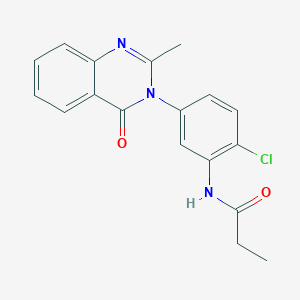
![N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B2587925.png)
![3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587926.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)
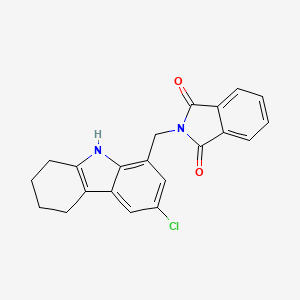
![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)
